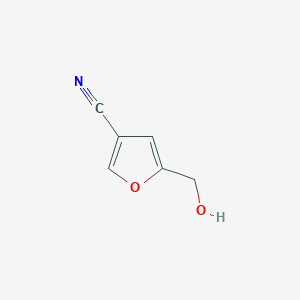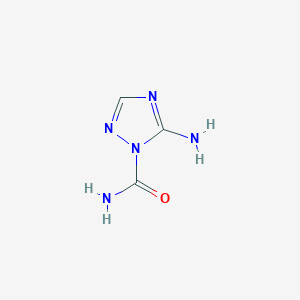
5-Hydroxymethyl-furan-3-carbonitrile
Descripción general
Descripción
5-Hydroxymethyl-furan-3-carbonitrile is a chemical compound with the molecular formula C6H5NO2 . It is a white solid .
Molecular Structure Analysis
The molecular structure of 5-Hydroxymethyl-furan-3-carbonitrile has been investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .
Chemical Reactions Analysis
5-Hydroxymethyl-furan-3-carbonitrile can undergo various transformations, including hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .
Aplicaciones Científicas De Investigación
Biomass Conversion to Chemicals and Fuels : HMF is a versatile reagent produced from plant biomass, specifically hexose carbohydrates and lignocellulose. It has potential applications in replacing non-renewable hydrocarbon sources in the chemical industry. It can be used in the production of various chemicals including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and more (Chernyshev, Kravchenko, & Ananikov, 2017).
Electrochromic Properties in Polymers : HMF derivatives have been explored for their electrochromic properties, particularly in the synthesis of new furan-carbonitrile derivatives for applications in homopolymers and co-polymers. These materials are promising for electrochromic device (ECD) applications due to their stability and fast response time (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Analytical Applications : In analytical chemistry, HMF and its related compounds are used in high-performance liquid chromatographic methods for the analysis of honey and honeydew samples. This helps in determining the quality and authenticity of honey (Nozal et al., 2001).
Catalytic Reduction in Biorefinery : HMF plays a significant role in the catalytic reduction processes in biorefinery, where it can be transformed into various products such as furfuryl alcohol, tetrahydrofurfuryl alcohol, and dimethylfuran. These transformations are key for the production of biofuels and chemicals from biomass-derived furanic compounds (Nakagawa, Tamura, & Tomishige, 2013).
Biobased Polyesters : Enzymatic polymerization of HMF with diacid ethyl esters has led to the creation of novel biobased furan polyesters. These materials are significant for developing sustainable polymers resembling aromatic monomers (Jiang et al., 2014).
Chemo- and Bio-Catalysis : HMF is also central to the production of various high-value chemicals through both chemo- and bio-catalytic processes. These methods are crucial for developing sustainable chemical production strategies from renewable biomass (Xia et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of 5-Hydroxymethyl-furan-3-carbonitrile research involve its use as a platform molecule for the production of biomass-derived intermediates . It can be economically synthesized from biomass via furan platform chemicals (FPCs), and there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Propiedades
IUPAC Name |
5-(hydroxymethyl)furan-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-2-5-1-6(3-8)9-4-5/h1,4,8H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPPJFDWESULFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286560 | |
| Record name | 5-(Hydroxymethyl)-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59413-72-8 | |
| Record name | 5-(Hydroxymethyl)-3-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59413-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B7902178.png)





